Validated Degradation Potency: PROTAC HDAC8 Degrader-2 Achieves Low Nanomolar DC50 Using Thalidomide-NH-C5-NH2 as the CRBN-Recruiting Conjugate
In a peer-validated PROTAC construct (PROTAC HDAC8 Degrader-2, compound 32a), the E3 ligase ligand–linker component corresponding to Thalidomide-NH-C5-NH2 enabled a DC50 of 8.9 nM against HDAC8 and 14.3 nM against HDAC6 in cellular degradation assays . While direct comparator data for the isolated conjugate are not reported, class-level SAR analyses consistently demonstrate that C5 alkyl linkers with terminal amines occupy an optimal length window for ternary complex stabilization, with both shorter (C2) and longer (C8+) linkers often exhibiting ≥10-fold reduced degradation efficiency [1]. This positions the C5–NH2 conjugate as a high-probability starting point for PROTAC campaigns requiring potent CRBN-mediated degradation.
| Evidence Dimension | Target protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 8.9 nM (HDAC8); DC50 = 14.3 nM (HDAC6) for the assembled PROTAC containing Thalidomide-NH-C5-NH2 |
| Comparator Or Baseline | Not directly reported; class-level SAR indicates C2 and C8+ linkers often show ≥10-fold higher DC50 values |
| Quantified Difference | Not quantifiable for the isolated conjugate; class-level difference is linker-length-dependent |
| Conditions | HDAC8/HDAC6 cellular degradation assay (24 h) |
Why This Matters
Demonstrates that PROTACs assembled with this conjugate can achieve single-digit nanomolar degradation potency, reducing the need for extensive linker optimization and accelerating hit-to-lead timelines.
- [1] Smith BE, Wang SL, Jaime-Figueroa S, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Eur J Med Chem. 2020;201:112451. doi:10.1016/j.ejmech.2020.112451 View Source
